molecular formula C16H27BO2S B1317471 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 850881-09-3

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1317471
M. Wt: 294.3 g/mol
InChI Key: XCXAUPBHQCCWCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems has been discussed . Another study reported the synthesis of a thienoselenadiazole derivative through condensation . A different compound, 2-(3-hexylthiophen-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole, was synthesized using a method developed by Singaram et al .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the polymerization of thiophene-based conjugated polymers using nickel and palladium-based catalytic systems has been reported . Another study discussed the polymerization of 2-bromo-3-hexylthiophene in the presence of 2-phenylthiazole .

Scientific Research Applications

Organic Materials in Environmental and Health Studies

Environmental Pollutants and Health

Studies have explored the occurrence and effects of novel brominated flame retardants (NBFRs) in indoor environments, emphasizing the need for more research on their occurrence, environmental fate, and toxicity due to their widespread application and potential risks (Zuiderveen, Slootweg, & de Boer, 2020).

Endocrine Disruptors and Reproductive Health

Another area of concern is the impact of environmental pollutants, like plasticizers, on male fertility. These chemicals, found in plastics, act as endocrine disruptors and have been studied for their effects on mammalian spermatogenesis (Lagos-Cabré & Moreno, 2012).

Applications in Materials Science

Benzoxaboroles in Organic Synthesis and Biomedicine

Benzoxaboroles, derivatives of phenylboronic acids, have been reviewed for their synthesis methods, properties, and applications, highlighting their use as building blocks in organic synthesis and potential in biomedical applications due to their biological activity (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).

Wood Modification with Silicon Compounds

Research on wood modification has explored treatments based on organic silicon compounds to enhance wood's dimensional stability, durability, and fire resistance, suggesting applications in hazard class III environments (Mai & Militz, 2004).

Organic Thermoelectric Materials

Poly(3,4-ethylenedioxythiophene) (PEDOT) for Thermoelectric Applications

A review of PEDOT-based thermoelectric materials highlights their potential in energy harvesting and suggests future directions for enhancing their performance, indicating a promising future for organic thermoelectric materials in niche applications (Yue & Xu, 2012).

properties

IUPAC Name

2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BO2S/c1-6-7-8-9-10-13-11-12-20-14(13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXAUPBHQCCWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586569
Record name 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

850881-09-3
Record name 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
53
Citations
한진영, 노승주, 석민균, 허성익, 장세현… - 한국고분자학회학술 …, 2012 - cheric.org
Novel organic-inorganic hybrid materials of poly (4, 7-bis (5-triethoxysilyl vinyl-3-hexyl thiophen-2-yl)-benzothiadiazole)(PTBT-Si) were synthesized for LED applications. 4, 7-Bis (3-…
Number of citations: 2 www.cheric.org
H Kong, DH Lee, IN Kang, E Lim, YK Jung… - Journal of Materials …, 2008 - pubs.rsc.org
New amorphous semiconducting materials consisting of fluorene-based thiophene copolymers, poly(2-(5-(9,9-dibutyl-9 H-fluoren-2-yl)-3-hexylthiophen-2-yl)-5-(3-hexylthiophen-2-yl)…
Number of citations: 40 pubs.rsc.org
H Lee, J Jeong, H Han, S Nam, H Kim, Y Kim - Solar energy materials and …, 2014 - Elsevier
We report all-polymer solar cells with new electron-accepting (n-type) polymer nanoparticles, poly(2,7-bis(4-hexylthiophen-2-yl)-9H-fluoren-9-one-co-benzothiadiazole) (BHTF-co-BT), …
Number of citations: 7 www.sciencedirect.com
NI Abdo, AA El‐Shehawy… - European Journal of …, 2012 - Wiley Online Library
The first examples are reported of an efficient regioselective direct C–H arylation of thieno[3,4‐b]pyrazine (TP) and its 2,3‐dimethyl derivative with bromoalkylthiophenes (BATs), under …
TAO Parviainen, PM Salmela, RJ Sippola… - ACS …, 2022 - ACS Publications
Dithienosilole moiety is an electron donating unit, and it has been applied, for example, as a part of small molecular and polymeric electron donors in high performance organic …
Number of citations: 5 pubs.acs.org
S Pelz, J Zhang, I Kanelidis, D Klink… - European Journal of …, 2013 - Wiley Online Library
A Sonogashira coupling reaction led to star‐shaped 1,3,5‐tris({5‐[7‐(thiophen‐2‐yl)benzo[c][1,2,5]thiadiazol‐4‐yl]thiophen‐2‐yl}ethynyl)benzene derivatives. The star‐shaped …
RJ Kumar, JM MacDonald, TB Singh… - Journal of the …, 2011 - ACS Publications
To determine the ability of semiconductors templated by α-helical polypeptides to form higher order structures and the charge carrier properties of the supramolecular assemblies, l-…
Number of citations: 171 pubs.acs.org
F Wu, LTL Lee, J Liu, S Zhao, T Chen, M Wang… - Synthetic Metals, 2015 - Elsevier
Three D–π–A type organic dyes, including TB-1, TTB-1 and TTB-2, which contained bridged triphenylamine (TPA) donor moieties, were synthesized and characterized for applications …
Number of citations: 24 www.sciencedirect.com
AA El‐Shehawy, NI Abdo, AA El‐Barbary, JS Lee - 2011 - Wiley Online Library
A series of donor–acceptor alternating π‐conjugated copolymers based on 2,1,3‐benzothiadiazole and hexylthiophene units has been synthesized by the palladium‐catalyzed Stille …
H Zhang, Z Iqbal, ZE Chen, Y Hong - Electrochimica Acta, 2018 - Elsevier
Three novel D−π−A dyes BP, BF and BT were synthesized to study the effect of heteroatoms on photovoltaic performance by introducing different electron-rich heterocyclic groups as …
Number of citations: 13 www.sciencedirect.com

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